Spectroscopic Characterization of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile: A Technical Guide
Spectroscopic Characterization of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(4-Chloro-2-methylphenyl)amino]benzonitrile is a diarylamine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a chlorinated and methylated phenyl ring linked to a benzonitrile moiety via an amine bridge, gives rise to a unique electronic and steric profile. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, drawing upon established principles and spectral data of analogous structures.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The molecule consists of two aromatic rings linked by a secondary amine. One ring is substituted with a chlorine atom and a methyl group, while the other bears a nitrile functional group.
Caption: Molecular structure of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile is expected to exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 3H | -CH₃ |
| ~6.8 - 7.6 | Multiplet | 7H | Aromatic protons |
| ~8.0 | Singlet (broad) | 1H | N-H |
The methyl protons are expected to appear as a singlet around 2.2 ppm. The seven aromatic protons will likely resonate in the region of 6.8 to 7.6 ppm, with their exact chemical shifts and coupling patterns being influenced by the electronic effects of the substituents on each ring. The N-H proton signal is anticipated to be a broad singlet around 8.0 ppm, and its chemical shift can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~18 | -CH₃ |
| ~105 | Quaternary carbon (C-CN) |
| ~118 | -C≡N |
| ~120 - 145 | Aromatic carbons |
The methyl carbon should appear at a high field, around 18 ppm. The carbon of the nitrile group is expected around 118 ppm, while the quaternary carbon to which it is attached will be at a lower field, approximately 105 ppm. The twelve aromatic carbons will produce a series of signals in the range of 120-145 ppm. The specific chemical shifts will depend on the substitution pattern and the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2225 | Strong, Sharp | C≡N stretch |
| ~1600, 1500 | Strong | Aromatic C=C stretch |
| ~1300 | Medium | C-N stretch |
| ~1100 | Strong | C-Cl stretch |
The spectrum is expected to be dominated by a strong, sharp absorption around 2225 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[1] A medium intensity band around 3350 cm⁻¹ is anticipated for the N-H stretch of the secondary amine. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, and characteristic aromatic C=C stretching bands should appear around 1600 and 1500 cm⁻¹. The C-N and C-Cl stretching vibrations are predicted to be in the fingerprint region, around 1300 cm⁻¹ and 1100 cm⁻¹ respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data:
The molecular ion peak [M]⁺ for 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile (C₁₄H₁₁ClN₂) is expected at m/z 242.70.[2] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and Mass Spectra.
NMR Spectroscopy Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
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Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a spectral width of 0-12 ppm, 16-64 scans, a relaxation delay of 1-5 seconds, and a calibrated 90° pulse width.[3]
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a wider spectral width (e.g., 0-220 ppm) are typically required.
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Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Acquisition
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
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Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Acquisition
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile. By combining the predictive power of NMR, IR, and Mass Spectrometry, researchers can confidently identify and characterize this molecule. The provided protocols offer a starting point for obtaining high-quality experimental data, which is essential for advancing research and development in fields where this compound may have significant applications.
References
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ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]
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